molecular formula C3H9ClOSi B154557 Dimethylmethoxychlorosilane CAS No. 1825-68-9

Dimethylmethoxychlorosilane

Cat. No.: B154557
CAS No.: 1825-68-9
M. Wt: 124.64 g/mol
InChI Key: AWSNMQUTBVZKHY-UHFFFAOYSA-N
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Description

Dimethylmethoxychlorosilane is a chemical compound with the molecular formula C₃H₉ClOSi. It is a clear, colorless liquid that is used in various scientific experiments and industrial applications. This compound is known for its reactivity and is commonly used as an intermediate in the synthesis of other organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylmethoxychlorosilane can be synthesized through the reaction of dimethylchlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane group. The general reaction is as follows:

(CH₃)₂SiHCl+CH₃OH(CH₃)₂Si(OCH₃)Cl+H₂\text{(CH₃)₂SiHCl} + \text{CH₃OH} \rightarrow \text{(CH₃)₂Si(OCH₃)Cl} + \text{H₂} (CH₃)₂SiHCl+CH₃OH→(CH₃)₂Si(OCH₃)Cl+H₂

This reaction is usually carried out in the presence of a catalyst such as a base to facilitate the substitution of the hydrogen atom with a methoxy group .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove any by-products .

Chemical Reactions Analysis

Types of Reactions: Dimethylmethoxychlorosilane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form dimethylsilanediol and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Condensation: Reacts with other silanes to form siloxane bonds, which are important in the production of silicone polymers.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Condensation: Other silanes or silanols under acidic or basic conditions.

Major Products Formed:

    Hydrolysis: Dimethylsilanediol and hydrochloric acid.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

    Condensation: Siloxane polymers

Scientific Research Applications

Dimethylmethoxychlorosilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Utilized in the modification of surfaces for biological assays and in the preparation of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Employed in the production of silicone polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of dimethylmethoxychlorosilane involves its reactivity with various nucleophiles. The compound’s chlorosilane group is highly reactive, allowing it to form bonds with other molecules through nucleophilic substitution. This reactivity is harnessed in the synthesis of more complex organosilicon compounds and materials .

Comparison with Similar Compounds

Dimethylmethoxychlorosilane can be compared with other similar compounds such as:

    Dimethylethoxychlorosilane: Similar in structure but with an ethoxy group instead of a methoxy group.

    Dimethylchlorosilane: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    Trimethylchlorosilane: Contains an additional methyl group, affecting its reactivity and applications.

Uniqueness: this compound’s unique combination of a methoxy group and a chlorosilane group makes it particularly versatile in various chemical reactions, especially in the formation of siloxane bonds and in surface modification applications .

Properties

IUPAC Name

chloro-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9ClOSi/c1-5-6(2,3)4/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNMQUTBVZKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939591
Record name Chloro(methoxy)dimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-68-9
Record name Chloromethoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1825-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chloromethoxydimethyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825689
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Record name Silane, chloromethoxydimethyl-
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Record name Chloro(methoxy)dimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-methoxy-dimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylmethoxychlorosilane
Reactant of Route 2
Reactant of Route 2
Dimethylmethoxychlorosilane
Reactant of Route 3
Dimethylmethoxychlorosilane
Reactant of Route 4
Dimethylmethoxychlorosilane

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